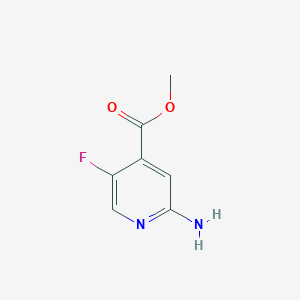
Methyl 2-amino-5-fluoroisonicotinate
描述
Methyl 2-amino-5-fluoroisonicotinate is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is a derivative of isonicotinic acid, featuring an amino group at the 2-position and a fluorine atom at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoroisonicotinate typically involves the reaction of methyl 2-(tert-butoxycarbonylamino)-5-fluoroisonicotinate with hydrochloric acid in ether. The reaction is stirred for 20 hours at 25°C . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for research and industrial applications.
化学反应分析
Types of Reactions
Methyl 2-amino-5-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学研究应用
Methyl 2-amino-5-fluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-amino-5-fluoroisonicotinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Amino-5-fluoroisonicotinic acid
- Ethyl 2-amino-5-fluoronicotinate
- 2-Amino-5-fluoronicotinamide
Uniqueness
Methyl 2-amino-5-fluoroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific applications in research and industry .
生物活性
Methyl 2-amino-5-fluoroisonicotinate (CAS Number: 1380331-29-2) is a fluorinated derivative of isonicotinic acid that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly as a building block in the synthesis of pharmaceuticals. The following sections provide an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Log P (octanol-water partition coefficient) : Approximately 1.42, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .
- BBB Permeant : Yes, suggesting potential central nervous system activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibitory effects against various bacterial strains. The presence of the fluorine atom may enhance the lipophilicity and membrane penetration of the compound, improving its efficacy against pathogens .
Anticancer Activity
Fluorinated compounds have been investigated for their anticancer properties. This compound has been noted in preliminary studies to inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells and bacteria.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival, leading to enhanced apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
属性
IUPAC Name |
methyl 2-amino-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMXRUOAVEHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














